N-cyclopropyl-4-methoxy-3-nitrobenzamide
Description
N-Cyclopropyl-4-methoxy-3-nitrobenzamide is a nitroaromatic benzamide derivative characterized by a cyclopropylamine substituent attached to the benzamide core. Its molecular formula is C₁₁H₁₂N₂O₄, with key functional groups including a benzamide backbone, a nitro (-NO₂) group at the 3-position, a methoxy (-OCH₃) group at the 4-position, and a cyclopropyl ring linked to the amide nitrogen.
Properties
IUPAC Name |
N-cyclopropyl-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-10-5-2-7(6-9(10)13(15)16)11(14)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHBVMYAXBQZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methoxy-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-methoxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the third position.
Cyclopropylation: The nitro-substituted intermediate is then subjected to cyclopropylation using cyclopropylamine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-cyclopropyl-4-methoxy-3-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium ethoxide or potassium tert-butoxide can be used for this purpose.
Oxidation: The compound can also undergo oxidation reactions, where the methoxy group is oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate.
Major Products Formed:
Reduction: N-cyclopropyl-4-methoxy-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-cyclopropyl-4-carboxy-3-nitrobenzamide.
Scientific Research Applications
Chemistry: N-cyclopropyl-4-methoxy-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of nitro and methoxy substituents on biological activity. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical processes. The cyclopropyl group may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
4-Methoxy-3-nitrobenzenesulfonamide (EC 245-340-2)
- Molecular Formula : C₇H₈N₂O₅S
- Key Differences : Replaces the benzamide group with a sulfonamide (-SO₂NH₂) moiety and lacks the cyclopropyl substituent.
- Implications: Sulfonamides are historically associated with antimicrobial activity, while benzamides often exhibit kinase or protease inhibition.
N-Cyclopropyl-6-chloro-N'-isopropyl-1,3,5-triazine-2,4-diamine (EC 245-339-7)
- Molecular Formula : C₉H₁₄ClN₅
- Key Differences : Features a triazine core instead of a benzene ring, with chloro and isopropyl substituents.
- Implications : Triazines are commonly used in herbicides (e.g., atrazine), suggesting divergent applications compared to nitroaromatic benzamides. The cyclopropyl group here may enhance metabolic stability .
(4-Acetyl-4-phenylpiperidin-1-yl)-4-methylbenzenesulfonate (EC 245-341-8)
- Molecular Formula: C₂₀H₂₃NO₃S
- Key Differences : A sulfonate ester with a piperidine-acetylphenyl scaffold, lacking nitro or methoxy groups.
- Implications : Sulfonates are often prodrugs or enzyme inhibitors, but the absence of nitro groups reduces redox activity .
Comparative Data Table
| Compound Name | Molecular Formula | EC Number | Core Structure | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| N-cyclopropyl-4-methoxy-3-nitrobenzamide | C₁₁H₁₂N₂O₄ | Not provided | Benzamide | Nitro, methoxy, cyclopropylamide | Enzyme inhibition (speculative) |
| 4-Methoxy-3-nitrobenzenesulfonamide | C₇H₈N₂O₅S | 245-340-2 | Sulfonamide | Nitro, methoxy, sulfonamide | Antimicrobial agents |
| N-Cyclopropyl-6-chloro-N'-isopropyl-triazine | C₉H₁₄ClN₅ | 245-339-7 | Triazine | Chloro, isopropyl, cyclopropylamine | Herbicides, metabolic modulators |
| (4-Acetyl-4-phenylpiperidin-1-yl)-toluene sulfonate | C₂₀H₂₃NO₃S | 245-341-8 | Sulfonate | Acetyl, phenylpiperidine, methyl sulfonate | Prodrug development |
Research Findings and Limitations
- Nitroaromatic Compounds : The nitro group in this compound may confer redox activity, similar to nitrofurans or nitroimidazoles used in antiparasitic drugs. However, the methoxy group could reduce reactivity compared to unsubstituted nitrobenzenes.
- Cyclopropyl Impact : The cyclopropyl moiety may enhance metabolic stability by resisting oxidative degradation, a feature observed in cyclopropyl-containing drugs like ciprofloxacin .
- Data Gaps: No direct studies on solubility, toxicity, or synthesis yields are available for the target compound. Comparisons rely on structural extrapolation and EC-indexed analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
